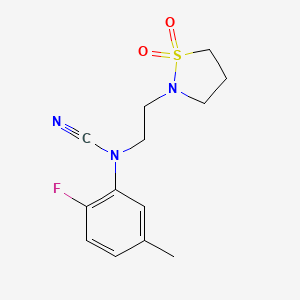

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide

Description

Properties

IUPAC Name |

2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O2S/c1-11-3-4-12(14)13(9-11)16(10-15)6-7-17-5-2-8-20(17,18)19/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGPDVMGQAJLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N(CCN2CCCS2(=O)=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide typically involves the formation of the thiazolidine ring followed by the introduction of the fluorinated aromatic ring and the cyanamide group. Common synthetic routes include:

Formation of Thiazolidine Ring: This can be achieved through the reaction of thioglycolic acid with an appropriate amine under acidic conditions.

Introduction of Fluorinated Aromatic Ring: This step involves the coupling of the thiazolidine intermediate with a fluorinated aromatic compound using a palladium-catalyzed cross-coupling reaction.

Addition of Cyanamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanamide group can be reduced to form primary amines.

Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Enzyme Inhibition

Studies have shown that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide can inhibit key enzymes such as:

- α-Amylase : Inhibition of this enzyme is relevant for diabetes management as it slows carbohydrate digestion.

- Urease : This enzyme's inhibition may have implications for treating conditions such as urinary tract infections.

These inhibitory effects suggest potential applications in managing metabolic disorders and diabetes.

Antimicrobial Activity

The thiazolidine derivatives have demonstrated antimicrobial properties in various studies. The presence of the thiazolidine ring enhances the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents against resistant strains.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound are promising. Similar thiazolidine derivatives have shown cytotoxicity against various cancer cell lines. The mechanism may involve:

- Induction of apoptosis in cancer cells.

- Disruption of cellular processes critical for cancer cell survival.

These findings highlight the potential for developing new anticancer therapies based on this compound .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide significantly inhibited α-amylase activity in vitro. The IC50 value indicated a strong potential for managing postprandial blood glucose levels in diabetic models .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting a new avenue for treating bacterial infections resistant to current therapies .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound exhibited selective cytotoxicity with IC50 values in the low micromolar range. This suggests that modifications to the thiazolidine structure could enhance its anticancer properties further .

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazolidine ring and cyanamide group can form hydrogen bonds or covalent bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative data for the target compound is absent in the provided sources, structural analogs can be identified from the evidence, enabling a discussion of key similarities and differences.

Structural and Functional Group Analysis

a. N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (Compound 1a)

- Core Structure: Benzamide backbone with fluorophenyl and cyano groups.

- Key Features: Dual fluorine substitution (2-chloro-6-fluorophenyl and 5-fluoro positions). Cyano and hydroxy groups in a conjugated enamide system.

- Comparison with Target Compound: Both compounds incorporate fluorinated aromatic rings and cyano moieties, which are common in drug design for metabolic stability and target binding. The target compound’s thiazolidine-dioxo core contrasts with 1a’s benzamide scaffold, suggesting divergent pharmacokinetic profiles.

b. Etaconazole and Propiconazole

- Core Structure : Triazole rings linked to dichlorophenyl groups via dioxolane or dioxolan-methyl bridges.

- Key Features :

- Broad-spectrum antifungal activity attributed to triazole-mediated inhibition of cytochrome P450 enzymes.

- Halogenated aryl groups enhance lipophilicity and membrane penetration.

- Comparison with Target Compound :

- The target compound’s thiazolidine-dioxo system differs from triazoles but shares halogenated aromatic motifs, which are critical in agrochemical design.

- Fluorine in the target compound may confer similar advantages (e.g., resistance to metabolic degradation) as chlorine in etaconazole.

Tabulated Comparison of Structural Features

Research Findings and Limitations

- Structural Insights: The target compound’s thiazolidine-dioxo system is understudied in the provided evidence, but analogous scaffolds (e.g., benzamides, triazoles) highlight the importance of fluorinated and cyano groups in bioactivity.

- Gaps in Data: No direct pharmacological or physicochemical data (e.g., IC₅₀, logP, solubility) are available for the target compound. Comparative studies with 1a or triazole derivatives would require experimental validation.

Biological Activity

The compound 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

- Molecular Formula : C13H16FN3O2S

- Molecular Weight : 297.35 g/mol

- CAS Number : 1282896-74-5

Research indicates that compounds containing the thiazolidine structure exhibit various biological activities, including:

- Inhibition of Protein Tyrosine Phosphatases (PTPases) : The thiazolidine derivatives are known to inhibit PTP-1B, which is involved in insulin signaling and cancer progression .

- Antifungal Activity : Thiazolidine derivatives have shown promising antifungal properties against various pathogens .

Anticancer Activity

Recent studies suggest that thiazolidine derivatives can modulate cancer cell signaling pathways. For instance:

- A study demonstrated that a related thiazolidine compound inhibited cell proliferation in breast cancer models by inducing apoptosis via the mitochondrial pathway.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity:

- A series of thiazolidine derivatives were tested against a range of bacterial strains, showing effective inhibition, particularly against Gram-positive bacteria .

Case Studies

- Case Study on Anticancer Efficacy :

- In vitro studies showed that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide reduced the viability of cancer cells by more than 50% at concentrations above 10 µM. The mechanism was linked to the disruption of the cell cycle and promotion of apoptosis.

- Antifungal Activity :

- Another investigation revealed that this compound demonstrated moderate activity against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential for development as a therapeutic agent for fungal infections.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves cyclization of the thiazolidin ring followed by coupling with the cyanamide group. A method adapted from Fanghanel et al. (1983) for brominated thiazine systems can be modified for regioselective thiazolidin formation . Purity (>95%) is ensured via column chromatography and HPLC, referencing pharmacopeial standards for heterocyclic compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the thiazolidin ring (δ 3.5–4.5 ppm for sulfone groups) and cyanamide moiety (δ 150–160 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₁₂FN₅, MW 245.26) . Infrared (IR) spectroscopy identifies S=O stretching (1150–1300 cm⁻¹) and C≡N bonds (2200 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Use enzyme-linked assays targeting kinases or receptors, as cyanamide derivatives often modulate enzymatic activity. Cell viability assays (e.g., MTT) in cancer or microbial models are recommended, with controls for cyanamide’s intrinsic toxicity (e.g., yeast viability assays at ≤10 mM concentrations) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the cyclization step of the thiazolidin ring?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable transition states for cyclization. Experimental optimization involves temperature control (60–80°C) and Lewis acid catalysts (e.g., ZnCl₂) to direct ring closure .

Q. How to resolve structural ambiguities in the cyanamide moiety using XRD?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) clarifies bond angles and hybridization. For example, the C≡N bond length (~1.15 Å) and planarity of the cyanamide group can distinguish tautomeric forms. Crystallization in acetonitrile:water (7:3) yields suitable crystals .

Q. How to reconcile contradictory results in different biological models (e.g., cytotoxicity vs. anti-inflammatory activity)?

- Methodological Answer : Contradictions may arise from metabolic stability differences. Perform metabolite profiling (LC-MS) in hepatic microsomes and compare protein binding (SPR assays) across models. Impurity analysis (e.g., residual solvents via GC-MS) is critical .

Q. What are the degradation pathways of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.